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Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

CAS No.: 2801-29-8

Cat. No.: B189520

Get Quote

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural

basis for a vast number of compounds with diverse pharmacological activities, including

anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic placement of functional

groups on the quinoline ring system allows for the fine-tuning of a molecule's biological and

chemical characteristics. 4-Methyl-8-nitroquinoline, with its electron-donating methyl group

and strongly electron-withdrawing nitro group, presents a compelling electronic profile.

Understanding this profile through theoretical studies is paramount to predicting its reactivity,

metabolic fate, and potential as a drug scaffold or chemical intermediate.[3] This guide delves

into the quantum chemical properties of 4-Methyl-8-nitroquinoline, offering a predictive lens

through which its potential can be assessed.

Molecular Identity and Physicochemical Properties
4-Methyl-8-nitroquinoline is an organic compound characterized by a quinoline core

substituted with a methyl group at the C4 position and a nitro group at the C8 position.[3] Its

chemical formula is C₁₀H₈N₂O₂ with a molecular weight of approximately 188.18 g/mol .[3][4]

The presence of these specific functional groups dictates its solubility, stability, and

intermolecular interaction capabilities.
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Table 1: Physicochemical Properties and Identifiers of 4-Methyl-8-nitroquinoline

Property Value Source(s)

IUPAC Name 4-methyl-8-nitroquinoline [4]

Molecular Formula C₁₀H₈N₂O₂ [4][5]

Molecular Weight 188.18 g/mol [4]

CAS Number 2801-29-8 [4][5]

Canonical SMILES
CC1=C2C=CC=C(C2=NC=C1)

[O-]
[4][5]

Melting Point 125-126 °C [5]

Density 1.298 g/cm³ [5]

Complexity 227 [4][5]

Hydrogen Bond Acceptors 3 [5]

Hydrogen Bond Donors 0 [5]

Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's ground-

state geometry.

Caption: 2D structure of 4-Methyl-8-nitroquinoline.

Synthesis and Chemical Reactivity
The synthesis of 4-Methyl-8-nitroquinoline is typically achieved via two primary routes.[3] The

first involves the Skraup synthesis, reacting an aniline derivative with a ketone, followed by

nitration.[1][3] The second, more direct method is the electrophilic nitration of 4-methylquinoline

using a mixture of nitric and sulfuric acids.[3] This latter reaction is of significant theoretical

interest due to issues of regioselectivity. The nitration of 4-methylquinoline can yield both the 5-

nitro and 8-nitro isomers.[3]
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Theoretical calculations, particularly of the molecule's electrostatic potential and frontier

molecular orbitals, can predict the most likely sites for electrophilic attack, thereby explaining

the observed product distribution. The directing effects of the methyl group (ortho-, para-

directing) and the pyridine nitrogen influence the electron density across the quinoline ring

system.

Quantum Chemical Computational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the

electronic structure and properties of molecules.[6][7] It provides a robust framework for

predicting geometric parameters, vibrational frequencies, electronic transitions, and reactivity,

often with accuracy that rivals experimental methods.

Protocol: Standard DFT Workflow for 4-Methyl-8-
nitroquinoline
This protocol outlines a self-validating system for the theoretical analysis of the target molecule.

Structure Drawing & Pre-optimization:

Draw the 2D structure of 4-Methyl-8-nitroquinoline in a molecular editor (e.g.,

GaussView, Avogadro).

Perform an initial geometry optimization using a low-level computational method (e.g., a

molecular mechanics force field like UFF) to obtain a reasonable starting structure.

Geometry Optimization (Ground State):

Causality: The objective is to find the lowest energy conformation of the molecule on the

potential energy surface. This optimized geometry is crucial as all subsequent property

calculations depend on it.

Software: Gaussian 09/16, ORCA, etc.[8]

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional is

widely used and provides a good balance between accuracy and computational cost for

organic molecules.[7]
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Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse

functions (++) for accurately describing anions and weak interactions, and polarization

functions (d,p) for describing non-spherical electron distributions in bonds.

Input Command (Gaussian):#p B3LYP/6-311++G(d,p) Opt Freq

Frequency Analysis (Validation):

Causality: This step is a self-validating control. A true energy minimum will have no

imaginary vibrational frequencies. The presence of one or more imaginary frequencies

indicates a saddle point (transition state) rather than a stable structure, requiring re-

optimization.

Execution: The Freq keyword is included with Opt.

Output: The calculation provides thermodynamic data (zero-point vibrational energy,

enthalpy, Gibbs free energy) and the predicted IR/Raman spectra.

Electronic & Spectroscopic Property Calculation:

Causality: Using the validated optimized geometry, higher-level properties can be reliably

calculated.

Properties:

Molecular Orbitals (HOMO/LUMO): Analyze the output file for orbital energies and

visualizations.

NMR Spectra: Use the GIAO (Gauge-Independent Atomic Orbital) method. Input: #p

B3LYP/6-311++G(d,p) NMR=GIAO Geom=Check Guess=Read.[9]

UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT). Input: #p

TD(NStates=10)/B3LYP/6-311++G(d,p) Geom=Check Guess=Read.[10]

Molecular Electrostatic Potential (MEP): Generate a cube file from the checkpoint file for

visualization.
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Caption: A typical workflow for DFT calculations.
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Electronic Properties: Frontier Molecular Orbitals
(FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are the key players in chemical reactivity. The HOMO acts as an electron donor, while

the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap

(ΔE), is a critical indicator of molecular stability and reactivity.[7]

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity.

Small HOMO-LUMO gap: Implies low kinetic stability and high chemical reactivity, as less

energy is required to excite an electron from the HOMO to the LUMO.

For 4-Methyl-8-nitroquinoline, the HOMO is expected to be localized primarily on the

quinoline ring, while the LUMO will likely be concentrated around the electron-withdrawing nitro

group. This distribution facilitates charge transfer, a property relevant to biological activity and

the design of optical materials.[9]

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of electron density that reveals the charge distribution of a molecule. It is

an invaluable tool for predicting reactivity towards electrophilic and nucleophilic reagents.[10]

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic

attack. For 4-Methyl-8-nitroquinoline, these are expected around the nitro group's oxygen

atoms and the pyridine nitrogen.

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic

attack.

Green regions (neutral potential): Indicate areas of low polarity.

The MEP map provides a visual hypothesis for how the molecule will interact with other

molecules, including biological receptors or substrates, guiding the design of derivatives with

enhanced binding affinity.
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Global Reactivity Descriptors
From the HOMO and LUMO energy values, several key reactivity indices can be calculated,

providing quantitative measures of molecular stability and reactivity.[8]

Table 2: Key Global Reactivity Descriptors Derived from FMO Energies

Descriptor Formula Interpretation

Ionization Potential (I) I ≈ -EHOMO
The energy required to remove

an electron.

Electron Affinity (A) A ≈ -ELUMO
The energy released when an

electron is added.

Chemical Hardness (η) η = (I - A) / 2
Resistance to change in

electron distribution.

Chemical Softness (S) S = 1 / (2η)
Reciprocal of hardness;

indicates reactivity.

Electronegativity (χ) χ = (I + A) / 2 The power to attract electrons.

Electrophilicity Index (ω) ω = χ² / (2η)

A measure of the energy

lowering of a system when it

accepts electrons.

Bridging Theory with Application: Drug
Development Insights
The theoretical data derived from computational studies provides a powerful, cost-effective

platform for guiding experimental research.

Antimicrobial/Anticancer Activity: Preliminary studies indicate that 4-Methyl-8-nitroquinoline
and its derivatives possess antimicrobial and potential anticancer properties.[3][11] The

strong electrophilicity (high ω value) and the charge distribution shown by the MEP map can

suggest mechanisms of action, such as interacting with nucleophilic residues (e.g., cysteine,

histidine) in enzyme active sites or intercalating with DNA.[1] The reduction of the nitro group
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is a known activation pathway for genotoxicity in some nitroaromatic compounds, a

mechanism that can be explored for pro-drug strategies.[12]

Structure-Activity Relationship (SAR): By calculating the properties of hypothetical

derivatives in silico, researchers can prioritize the synthesis of compounds with the most

promising electronic or steric profiles. For example, modifying substituents to alter the

HOMO-LUMO gap or change the MEP can rationally tune the molecule's biological activity.

Metabolic Prediction: The MEP and FMO analysis can help predict sites of metabolic

transformation, such as oxidation or reduction, which is critical for understanding a

compound's pharmacokinetic and toxicity profiles.[3]

Conclusion and Future Directions
The theoretical study of 4-Methyl-8-nitroquinoline, grounded in robust DFT calculations,

provides profound insights into its structure, stability, and reactivity. The computational

workflows and analyses presented here form a self-validating framework for predicting its

physicochemical behavior. This approach not only rationalizes known experimental

observations, such as synthetic regioselectivity, but also provides a predictive engine for future

research.

Future work should focus on the experimental validation of these theoretical predictions,

including detailed spectroscopic characterization (NMR, IR, UV-Vis) and evaluation of biological

activities against a wider range of bacterial, fungal, and cancer cell lines.[2][13] Furthermore,

theoretical studies of its interaction with biological targets through molecular docking

simulations could elucidate specific mechanisms of action and pave the way for its

development as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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